![molecular formula C7H11N5O B2449717 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide CAS No. 1934260-67-9](/img/structure/B2449717.png)
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a carboxamide group attached at the 6th position. The molecular formula of this compound is C7H11N5O, and it has a molecular weight of 181.2 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine. This reaction is typically carried out in dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. For instance, a method described in a patent involves the use of ethanol and hydrazine hydrate,
生物活性
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antibacterial, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C7H10N4O
- Molecular Weight : 166.19 g/mol
- CAS Number : 1934260-67-9
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer properties. A notable compound from this class was evaluated against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
22i | A549 | 0.83 ± 0.07 |
MCF-7 | 0.15 ± 0.08 | |
HeLa | 2.85 ± 0.74 |
The compound exhibited high potency against the A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, suggesting its potential as a c-Met kinase inhibitor at nanomolar concentrations (IC50 = 48 nM) .
Antibacterial Activity
The antibacterial efficacy of triazolo[4,3-a]pyrazine derivatives has also been investigated. In vitro studies showed varying degrees of activity against both Gram-positive and Gram-negative bacteria:
Compound | Bacteria | MIC (µg/mL) |
---|---|---|
2e | Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Compound 2e demonstrated superior antibacterial activity comparable to ampicillin . The structure-activity relationship indicated that longer alkyl chains enhanced antibacterial properties due to increased lipophilicity and cell permeability.
The biological activities of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives can be attributed to several mechanisms:
- Inhibition of Kinases : The anticancer activity is partly due to the inhibition of c-Met kinase, which is involved in tumor growth and metastasis.
- Cell Cycle Arrest : Studies indicated that these compounds induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Compounds have been shown to promote apoptosis in cancer cells through various pathways including mitochondrial dysfunction.
Case Studies
A study published in the New Journal of Chemistry highlighted the synthesis and evaluation of various triazolo[4,3-a]pyrazine derivatives for their anticancer effects . The most promising compound exhibited significant anti-tumor activity with low IC50 values across multiple cancer cell lines.
Another research effort focused on the antibacterial properties of synthesized derivatives . The findings revealed that modifications to the chemical structure could enhance antibacterial efficacy significantly.
属性
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c1-4-10-11-6-2-9-5(7(8)13)3-12(4)6/h5,9H,2-3H2,1H3,(H2,8,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWSCHMRBNKAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(NC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。